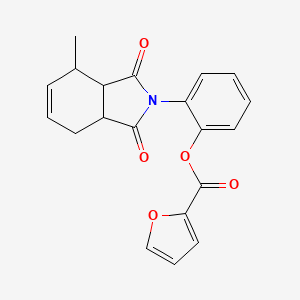![molecular formula C15H23N7O2 B4047936 2-(3-{[4-(1,3,5-triazin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)acetamide](/img/structure/B4047936.png)
2-(3-{[4-(1,3,5-triazin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)acetamide
Übersicht
Beschreibung
2-(3-{[4-(1,3,5-triazin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H23N7O2 and its molecular weight is 333.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 333.19132300 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Discovery and Clinical Applications
- A study by Shibuya et al. (2018) described the discovery of a compound with a similar structure, focusing on its application as an acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitor for treating diseases involving ACAT-1 overexpression. This compound showed significant oral absorption and aqueous solubility improvements over previous candidates, highlighting its potential in clinical applications Shibuya et al., 2018.
Therapeutic Potential Against Alzheimer's Disease
- Umar et al. (2019) synthesized 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, demonstrating their efficacy as acetylcholinesterase inhibitors and amyloid β aggregation inhibitors. This suggests a multifunctional therapeutic approach to Alzheimer's disease, showcasing the potential of such compounds in neurodegenerative disease treatment Umar et al., 2019.
Anticancer Activity
- Ali et al. (2013) developed novel acetamidothiazole derivatives, incorporating morpholine or piperazines, and assessed their in vitro anticancer activity. This study indicates the promise of these compounds in cancer therapy, with some showing significant activity against a panel of cancer cell lines Ali et al., 2013.
Insecticidal Properties
- Fadda et al. (2017) utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, including those incorporating thiadiazole moieties, and tested them against the cotton leafworm, Spodoptera littoralis. This research contributes to the development of new insecticidal agents Fadda et al., 2017.
Antibacterial and Antifungal Applications
- Khan et al. (2019) synthesized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide and evaluated them for their antibacterial, antifungal, and anthelmintic activity. Some compounds exhibited significant biological activities, indicating their potential as antibacterial and antifungal agents Khan et al., 2019.
Eigenschaften
IUPAC Name |
2-[3-[4-(1,3,5-triazin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O2/c16-13(23)9-20-3-1-2-12(8-20)14(24)21-4-6-22(7-5-21)15-18-10-17-11-19-15/h10-12H,1-9H2,(H2,16,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOHTPKHKHRJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(=O)N)C(=O)N2CCN(CC2)C3=NC=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-ethoxyphenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4047855.png)


![N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]-1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B4047888.png)
![N,N'-{oxybis[4,1-phenyleneimino(thioxomethylene)]}dipropanamide](/img/structure/B4047896.png)





![2-[(2-nitrobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4047921.png)
![3-benzamido-N-[4-(tert-butylsulfamoyl)phenyl]benzamide](/img/structure/B4047941.png)
![1-(1,3-benzothiazol-2-yl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B4047945.png)
![N-[(1-adamantylamino)carbonothioyl]-3,4-dimethylbenzamide](/img/structure/B4047950.png)
